

DiBAC4(3) staining protocol for flow cytometry.

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Compound of Interest

Compound Name:	DiBAC4(3)
CAS No.:	70363-83-6
Cat. No.:	B1147970

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Application Note: Measuring Membrane Potential () with **DiBAC4(3)** by Flow Cytometry

Introduction: The Equilibrium Probe

Bis-(1,3-dibutylbarbituric acid)trimethine oxonol, commonly known as **DiBAC4(3)**, is a slow-response, voltage-sensitive fluorescent dye.[1][2] Unlike fast-response styryl dyes (e.g., ANEPPS) that detect millisecond action potentials via electronic redistribution, **DiBAC4(3)** operates on a thermodynamic equilibrium mechanism.

Why use **DiBAC4(3)**?

- **High Sensitivity:** It exhibits a fluorescence change of approximately ~1% per mV, making it superior for detecting sustained changes in resting membrane potential caused by drug interactions, apoptosis, or ion channel modulation.
- **Ease of Use:** It is excited by the standard 488 nm (Blue) laser and emits in the FITC/GFP channel (~516 nm).
- **Nernstian Distribution:** As an anionic (negatively charged) lipophilic molecule, it partitions across the membrane according to the Nernst equation.

Critical Mechanism:

- **Depolarized Cells (Less Negative Interior):** The repulsive force against the anion decreases. The dye enters the cell, binds to intracellular proteins/lipids, and its fluorescence quantum yield increases significantly.[3][4][5] Result: Brighter Signal.
- **Hyperpolarized Cells (More Negative Interior):** The negative charge inside the cell repels the anionic dye.[6] The dye exits the cell into the buffer. Result: Dimmer Signal.

Technical Specifications & Reagents

Dye Properties

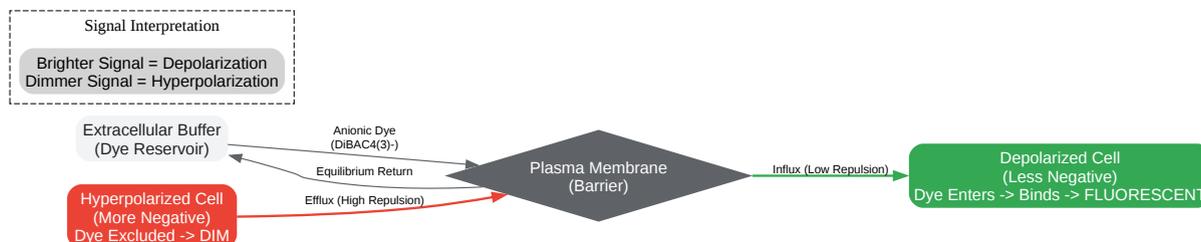
Property	Specification
Full Name	Bis-(1,3-dibutylbarbituric acid)trimethine oxonol
Excitation Max	493 nm (Standard 488 nm Blue Laser)
Emission Max	516 nm (FITC/GFP Filter: 530/30 BP)
Charge	Anionic (Negative)
Response Time	Slow (Minutes).[1][6][7] Not suitable for action potentials.
Solubility	DMSO (Stock), Ethanol.[5][8] Poor water solubility.

Reagent Preparation

- **Stock Solution:** Dissolve 25 mg **DiBAC4(3)** in DMSO to create a 10 mM stock. Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
- **Working Concentration:** The optimal staining concentration is typically 2 µM to 5 µM.
 - **Warning:** Concentrations >10 µM can inhibit mitochondrial respiration and cause toxicity, altering the very potential you are trying to measure.
- **Buffer:** Use a physiological buffer (HEPES, HBSS, or PBS) containing Ca²⁺ and Mg²⁺.
 - **Critical:** Do NOT use Sodium Azide (NaN₃). Azide is a metabolic poison that depletes ATP, causing depolarization and false positives.

Mechanism of Action Visualization

The following diagram illustrates the Nernstian equilibrium of the anionic dye.



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Caption: **DiBAC4(3)** is an anionic probe. It accumulates in depolarized cells (green path) leading to high fluorescence, and is excluded from hyperpolarized cells (red path).

Detailed Staining Protocol

Expert Insight: This is a "No-Wash" protocol. Because the dye exists in equilibrium, washing the cells causes the dye to re-equilibrate into the wash buffer, causing a rapid loss of signal.

Step 1: Cell Preparation

- Harvest cells (adherent or suspension) gently. Avoid enzymatic damage (over-trypsinization) which can artificially depolarize membranes.
- Resuspend cells at 1×10^6 cells/mL in your chosen physiological buffer (e.g., HBSS with Ca/Mg).
- Viability Check: Stain a small aliquot with Trypan Blue or use a compatible far-red live/dead stain (e.g., 7-AAD or DRAQ7) if your cytometer allows. Dead cells are fully depolarized and will stain maximally bright with **DiBAC4(3)**, potentially skewing data.

Step 2: Staining[9]

- Prepare a 2X Working Solution of **DiBAC4(3)** in buffer (e.g., if final target is 5 μM , prepare 10 μM).
- Add 500 μL of cells to a flow tube.
- Add 500 μL of the 2X **DiBAC4(3)** solution.
 - Final Concentration: 5 μM .
- Do not wash.

Step 3: Incubation

- Incubate at 37°C for 20–30 minutes in the dark.
 - Note: Room temperature incubation is possible but kinetics will be slower. Maintain consistent temperature between samples.

Step 4: Positive/Negative Controls (Essential)

To validate the assay, you must perturb the membrane potential:

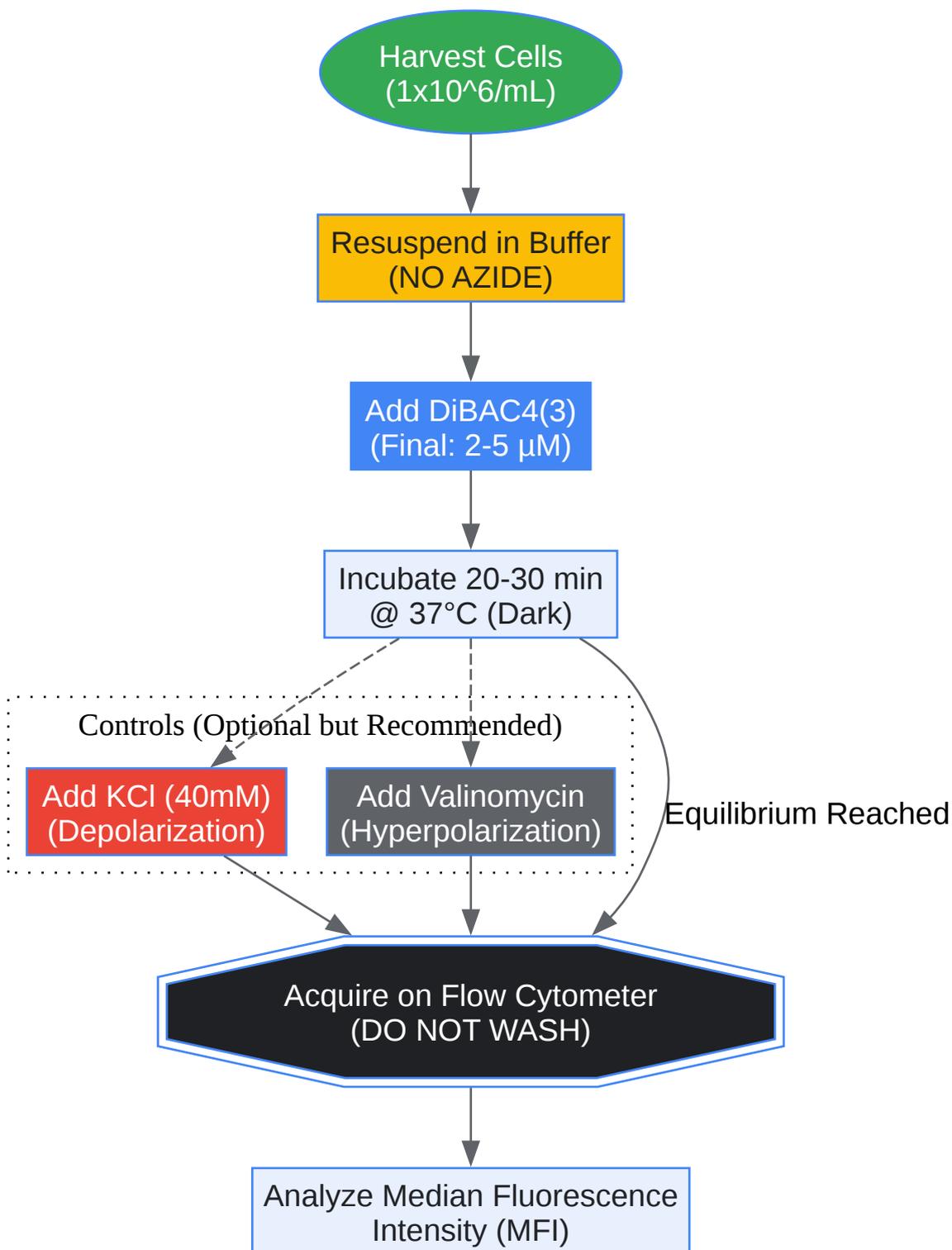
- Depolarization Control (Positive): Add High Potassium (KCl) solution (e.g., 40–80 mM final concentration) or Gramicidin (1-5 μM). This collapses the K^+ gradient, depolarizing the cell.
 - Expected Result: Shift to higher fluorescence intensity.[6]
- Hyperpolarization Control (Negative): Add Valinomycin (1-10 μM), a K^+ ionophore.
 - Expected Result: Shift to lower fluorescence intensity (if cells aren't already fully hyperpolarized).

Step 5: Acquisition

- Run the samples with the dye present in the solution.
- Acquire data on the FITC channel (488 ex / 530/30 em).

- Maintain a constant flow rate.
- Gating: Gate on FSC/SSC to exclude debris. Gate out dead cells if a viability dye was used.

Experimental Workflow Diagram



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Caption: Step-by-step workflow emphasizing the critical "No Wash" step and inclusion of polarization controls.

Data Analysis & Interpretation

Data is typically analyzed using histograms of fluorescence intensity.

Observation	Interpretation	Mechanism
Increase in MFI	Depolarization	Cell interior becomes less negative; anionic dye influxes. [5]
Decrease in MFI	Hyperpolarization	Cell interior becomes more negative; anionic dye effluxes. [6]
Super-Bright Population	Cell Death	Membrane integrity lost; dye binds non-specifically to all internal components.

Reporting Results: Report the Median Fluorescence Intensity (MFI). Do not use Mean MFI if the population is not perfectly Gaussian. Calculate the fold change relative to the untreated control.

Troubleshooting

- Signal too low:
 - Increase concentration (up to 10 μ M).[1]
 - Ensure cells are metabolically active (dead cells might look bright, but quiescent cells might be dim).
 - Check laser alignment (488 nm).
- No response to controls:

- Buffers may contain Azide (inhibits metabolism).
- Incubation time too short (equilibrium not reached).
- Cells may be damaged during harvesting (already depolarized).
- High Background:
 - Dye concentration too high.
 - "No Wash" protocol means background fluorescence is inherent; ensure the cytometer threshold is set correctly to ignore the buffer noise.

References

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